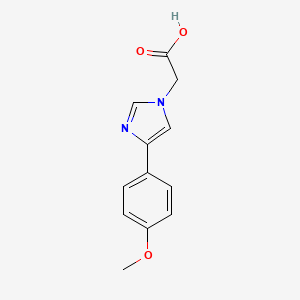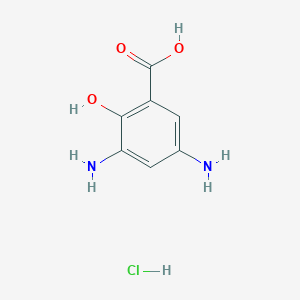
3,5-Diamino-2-hydroxybenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diamino-2-hydroxybenzoic acid hydrochloride: is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of benzoic acid, characterized by the presence of two amino groups and one hydroxyl group on the benzene ring, along with a hydrochloride group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid, followed by reduction and amination steps. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent reduction of these nitro groups to amino groups is achieved using reducing agents such as palladium on carbon (Pd/C) and hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro groups in the precursor can be reduced to amino groups using reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrazine hydrate.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-diamino-2-hydroxybenzaldehyde.
Reduction: Formation of 3,5-diamino-2-hydroxybenzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme kinetics and mechanisms .
Medicine: Its structural features make it a candidate for designing inhibitors or activators of biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can result in the inhibition or activation of biological pathways, depending on the specific target and context .
相似化合物的比较
3,5-Diamino-2-hydroxybenzoic acid: Lacks the hydrochloride group but shares similar structural features.
2-Hydroxy-3,5-dinitrobenzoic acid: Contains nitro groups instead of amino groups.
3,5-Diamino-4-hydroxybenzoic acid: Has an additional hydroxyl group at the 4 position
Uniqueness: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrochloride group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMDXDSLNLAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2550902.png)

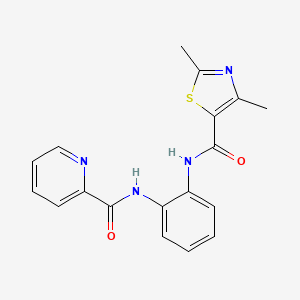
![1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2550905.png)
![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)
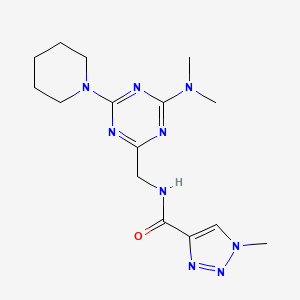
![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
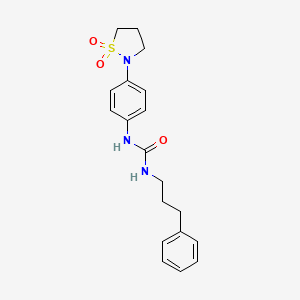
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

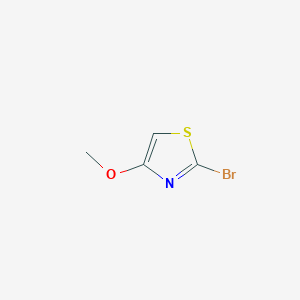
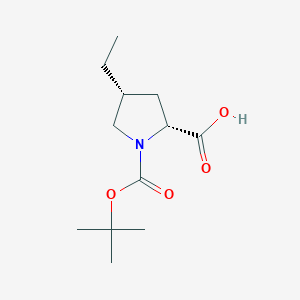
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
